4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide
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Overview
Description
“4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) motif, which is a key structural element in many active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods. For instance, the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives involves reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The trifluoromethyl group (-CF3) is a key component, contributing to the unique physicochemical properties of the compound .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. For example, a Pd-catalyzed coupling reaction is involved in the formation of an intermediate compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups contribute to the unique behaviors of the compound in various applications .Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of structurally related compounds, such as GDC-0449 (vismodegib), have been extensively studied. GDC-0449 is a potent inhibitor of the Hedgehog signaling pathway and has undergone clinical development. Metabolic studies in rats and dogs revealed extensive metabolism via oxidation, glucuronidation, or sulfation, with significant excretion through feces. These findings highlight the importance of understanding the metabolic pathways of related compounds for their effective application in medical research (Qin Yue et al., 2011).
Chemical Analysis and Quality Control
Nonaqueous capillary electrophoresis has been developed for the separation of related substances, demonstrating the analytical capabilities for quality control and purity assessment in pharmaceutical compounds. This method offers simplicity, effectiveness, and affordability for ensuring the quality of related chemical entities (Lei Ye et al., 2012).
Luminescent Properties for Material Science
Compounds with pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, making them promising for applications in material science, including organic electronics and sensor development. These properties underline the potential use of structurally related compounds in developing advanced materials with specific optical characteristics (A. Srivastava et al., 2017).
Antipathogenic Activity
Studies on thiourea derivatives, including those structurally related to 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, have demonstrated significant antipathogenic activity. These findings suggest potential applications in developing novel antimicrobial agents, particularly those with antibiofilm properties against resistant bacterial strains (Carmen Limban et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in various biochemical pathways, ultimately affecting bacterial proliferation .
Properties
IUPAC Name |
4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O/c21-15-5-3-13(4-6-15)19(28)27-16-7-1-12(2-8-16)9-18-17(22)10-14(11-26-18)20(23,24)25/h1-8,10-11H,9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJLWHPNIJUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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